(1-Phenylcyclopropyl)hydrazine;hydrochloride
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Overview
Description
(1-Phenylcyclopropyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of hydrazine and features a cyclopropyl group attached to a phenyl ring
Mechanism of Action
Mode of Action
It’s worth noting that hydrazine derivatives are known to react with aldehydes and ketones to form oximes or hydrazones . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways, but specific details are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylcyclopropyl)hydrazine;hydrochloride typically involves the reaction of phenylcyclopropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Phenylcyclopropylamine and hydrazine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: Phenylcyclopropylamine is added to a solution of hydrazine in hydrochloric acid. The mixture is stirred and heated to facilitate the reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylcyclopropyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopropyl ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(1-Phenylcyclopropyl)hydrazine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropyl and phenyl groups into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the phenyl group.
Hydrazine: The parent compound without the phenyl and cyclopropyl groups.
Uniqueness
(1-Phenylcyclopropyl)hydrazine;hydrochloride is unique due to the presence of both phenyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(1-phenylcyclopropyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHGCWQYAXQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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